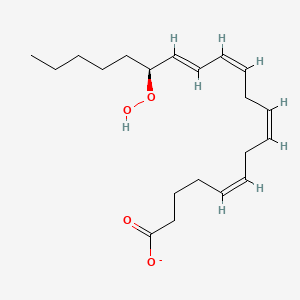
Sodium ferulate
Übersicht
Beschreibung
Sodium ferulate (SF) is the sodium salt of ferulic acid, an active component found in various plants such as Angelica sinensis and Ligusticum chuanxiong. It has been recognized for its beneficial effects on the cardiovascular system and is used in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases. SF has garnered attention for its pharmacological properties, including antithrombotic, antioxidant, and platelet aggregation inhibitory activities. It has shown promise in clinical settings for the treatment of coronary heart disease, atherosclerosis, pulmonary heart disease, and thrombosis, with its safety and efficacy being well-documented through years of use in China (Wang & Ou-yang, 2006).
Synthesis Analysis
The synthesis of SF typically involves the conversion of ferulic acid into its sodium salt form. While specific synthesis methods for SF were not detailed in the available literature, similar compounds have been synthesized using various chemical reactions that might apply to SF. For instance, sodium coordination polymers have been synthesized through reflux reactions involving specific sodium salts and organic ligands in suitable solvents, which could provide insights into possible synthesis routes for SF (Xi-Shi, Meng, & Liu, 2016).
Molecular Structure Analysis
The molecular structure of SF involves the ferulate anion, where the carboxylic acid group of ferulic acid is deprotonated and associated with a sodium ion. This structure contributes to its solubility in water and its biological activity. Studies on similar sodium salts have highlighted the importance of crystal structure in understanding the interaction between sodium ions and organic molecules, which is critical for the biological functions of SF (Binda, Hill, & Skelton, 2018).
Chemical Reactions and Properties
SF participates in various biochemical reactions, particularly in modulating cardiovascular functions. It inhibits the enzyme thromboxane A2 synthetase, reducing the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This action is one of the key mechanisms through which SF exerts its cardiovascular protective effects (Wang, Gao, Huang, & Zhu, 1988).
Physical Properties Analysis
SF's physical properties, including its solubility in water, contribute to its pharmacokinetic profile and its distribution in the body. The solubility is a result of the ionic nature of the this compound, which facilitates its absorption and bioavailability. Detailed analyses of similar sodium salts have provided insights into how these properties affect the compound's behavior in biological systems (Plewa-Marczewska et al., 2014).
Chemical Properties Analysis
The chemical properties of SF, including its antioxidant and free radical scavenging abilities, are central to its therapeutic effects. These properties enable SF to protect cells from oxidative stress, contributing to its cardiovascular protective effects. Research on SF and similar compounds has highlighted the importance of these chemical properties in mediating the biological activities of these compounds (Yang et al., 2007).
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Effects
Sodium Ferulate (SF) has been studied for its potential neuroprotective effects. Research has shown that SF, especially when combined with other compounds like borneol, can mitigate the functional, histological, and cellular alterations induced by transient global cerebral ischemia in mice. This suggests its potential application in protecting brain tissues from ischemic injury (Chen et al., 2010).
2. Cardiovascular Benefits
SF exhibits significant cardiovascular benefits. It has been used in traditional Chinese medicine and is recognized for its treatment efficacy in cardiovascular and cerebrovascular diseases. Studies indicate its effectiveness in coronary heart disease, atherosclerosis, and thrombosis, primarily due to its antithrombotic, platelet aggregation inhibitory, and antioxidant activities (Wang & Ou-yang, 2006).
3. Effects on Blood Rheology
Research on type 2 diabetes patients suggests that SF can positively influence blood rheology. It has been observed to decrease platelet activation and protect vascular endothelial, which is crucial in managing diabetes-related complications (Yun, 2011).
4. Therapeutic Role in Pulmonary Heart Disease
SF has shown potential in treating chronic pulmonary heart disease. A study indicated that SF treatment significantly reduced mean pulmonary artery pressure and plasma levels of endothelin-1 and D-dimer in patients, suggesting its utility in pulmonary heart disease management (Yang Xiaoqiong, 2001).
5. Inhibition of Myocardial Hypertrophy
SF has been studied for its ability to inhibit myocardial hypertrophy. This is particularly relevant in conditions like hypertensive heart disease, where the heart's muscle tissue thickens abnormally. SF's effects are linked to the suppression of certain signaling pathways that contribute to myocardial hypertrophy (Luo et al., 2019).
6. Anti-Atherosclerosis Properties
Experimental studies have demonstrated SF's ability to inhibit the development of atherosclerosis in animal models. This is attributed to its impact on serum lipid levels and protective effects on vascular endothelial cells, highlighting its potential as a therapeutic agent for atherosclerosis (Wang et al., 2004).
Wirkmechanismus
Target of Action
Sodium ferulate (SF), the sodium salt of ferulic acid, is a naturally occurring dietary flavonoid found in grains, fruits, and vegetables . It targets various receptors or enzymes and modulates neuro-signaling pathways . SF has been shown to have potent anti-oxidative and anti-inflammatory effects .
Mode of Action
SF exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) . It also inhibits the production of inflammatory mediators . SF has been found to inhibit platelet aggregation and thrombus formation, prevent oxidation, decrease free radicals production and accelerate their clearance, decrease serum lipids, and inhibit oxidation of low-density lipoproteins .
Biochemical Pathways
SF affects several biochemical pathways. It inhibits hepatic RhoA/Rho-kinase signaling and activates the NO/PKG pathway . It also activates the TLR7/9-MyD88-IRF7 signaling pathway and inhibits the NF-κB signaling pathway . These actions effectively reduce basal intrahepatic resistance in cirrhotic rats .
Pharmacokinetics
SF is stable, water-soluble, and can be easily synthesized . It stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier . The use of novel drug delivery systems such as solid-lipid nanoparticles (SLNs) or its salt forms further enhance its bioavailability and cerebral penetration .
Result of Action
SF has been used to treat patients with cardiovascular and cerebrovascular diseases for decades . Clinical studies demonstrated significant protective properties of SF in cardiovascular and cerebrovascular ischemic diseases . It has also been found to have a protective effect against influenza virus infection .
Action Environment
The action of SF can be influenced by environmental factors. For example, the presence of other drugs can affect the metabolism and anticoagulation intensity of SF
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-WGCWOXMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1135-24-6 (Parent) | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601034731 | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid powder; Sweet clovey phenolic aroma | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
24276-84-4, 151109-65-8 | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
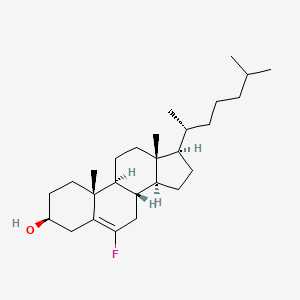
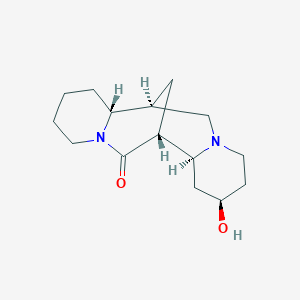
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
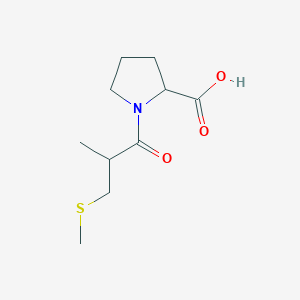
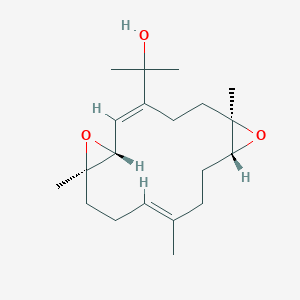
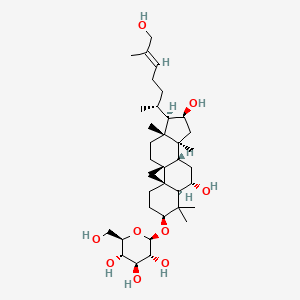
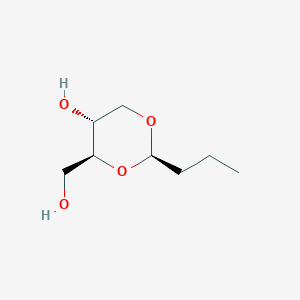

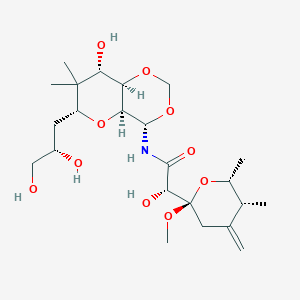

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)
![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
